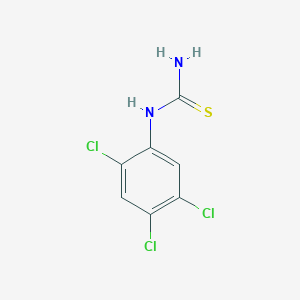

1-(2,4,5-Trichlorophenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,5-trichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSQLVNGCCGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375297 | |

| Record name | 1-(2,4,5-Trichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90617-76-8 | |

| Record name | 1-(2,4,5-Trichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90617-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Contextualizing 1-(2,4,5-Trichlorophenyl)-2-thiourea in Modern Research

An In-depth Technical Guide to the Chemical Properties of 1-(2,4,5-Trichlorophenyl)-2-thiourea

This compound belongs to the N-arylthiourea class of compounds, a scaffold of significant interest in synthetic chemistry and drug discovery. The presence of a heavily chlorinated phenyl ring combined with the versatile thiourea moiety imparts a unique electronic and steric profile, suggesting potential applications ranging from a precursor in heterocyclic synthesis to a candidate for biological screening. Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][2] The trichlorophenyl group, often found in fungicides and other bioactive molecules, further enhances the potential of this specific compound.[3]

This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its core chemical properties, propose a robust synthesis protocol, analyze its reactivity, and discuss its safety profile, grounding all claims in established scientific principles and data.

Section 1: Core Physicochemical and Computed Properties

A foundational understanding of a compound's physical and computed properties is critical for its application in experimental settings. These parameters influence solubility, membrane permeability, and reactivity, guiding decisions in reaction setup, purification, and formulation.

| Property | Value | Source |

| CAS Number | 90617-76-8 | [4] |

| Molecular Formula | C₇H₅Cl₃N₂S | [4][5] |

| Molecular Weight | 255.55 g/mol | [4][5] |

| Melting Point | 178-180°C | [4] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [5] |

| LogP (Computed) | 3.3023 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

The relatively high LogP value suggests poor aqueous solubility but good lipid solubility, a key consideration for its potential as a bioactive agent targeting cellular membranes or intracellular components. The melting point provides a reliable metric for purity assessment following synthesis.

Section 2: Synthesis and Characterization

The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry. The most direct and common pathway involves the reaction of an aromatic amine with a source of isothiocyanate.

Proposed Synthesis Protocol: From 2,4,5-Trichloroaniline

This protocol details the synthesis via an in situ generated isothiocyanate from ammonium thiocyanate. This method is chosen for its operational simplicity and use of readily available, stable reagents, avoiding the handling of volatile and toxic isothiocyanates directly.

Methodology:

-

Isothiocyanate Formation:

-

To a stirred solution of 2,4,5-trichloroaniline (1.0 eq) in acetone (10 mL/g of amine), add concentrated hydrochloric acid (1.2 eq).

-

Cool the resulting slurry to 0-5°C in an ice bath.

-

Add a solution of ammonium thiocyanate (1.1 eq) in water (2 mL/g) dropwise, maintaining the temperature below 10°C. The causality here is critical: the acidic medium protonates the amine, forming the anilinium salt, which then reacts with thiocyanate to generate the corresponding isothiocyanate in situ. Low temperature is maintained to control the exothermicity of the reaction and minimize side product formation.

-

-

Thiourea Formation:

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

-

Isolation and Purification:

-

Pour the reaction mixture into a beaker of cold water (50 mL/g of initial amine).

-

The crude this compound will precipitate as a solid. The rationale for this step is to crash out the organic product, as it is insoluble in water, while the inorganic salts remain in the aqueous phase.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any remaining salts.

-

Dry the crude product in a vacuum oven at 50-60°C.

-

-

Recrystallization (Self-Validating Purity Check):

-

Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or acetonitrile. The choice of solvent is determined by the compound's high solubility in the hot solvent and poor solubility when cold, ensuring high recovery of pure crystals.

-

The purity of the final product should be validated by melting point analysis. A sharp melting range consistent with the literature value (178-180°C) indicates high purity.[4] Further confirmation can be obtained via HPLC and spectroscopic methods.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Expected Spectroscopic Signatures

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two singlets (or two doublets with a small meta coupling constant) are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C6 (between two chlorine atoms) will be significantly downfield shifted compared to the proton at C3.

-

N-H Protons: Two distinct broad singlets are expected, typically in the range of δ 9.0-11.0 ppm. The broadening is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange. The N-H proton adjacent to the trichlorophenyl ring will likely be at a different chemical shift than the two protons of the terminal -NH₂ group.

-

-

¹³C NMR (in DMSO-d₆):

-

Thiourea Carbonyl (C=S): A characteristic peak is expected in the range of δ 180-185 ppm.[6] This significant downfield shift is a hallmark of the thiocarbonyl group.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to chlorine atoms will have their signals shifted, and the carbon attached to the nitrogen (C1) will appear around δ 140 ppm.

-

-

FT-IR (ATR):

-

N-H Stretching: A series of bands in the 3100-3400 cm⁻¹ region corresponding to symmetric and asymmetric N-H stretches.

-

C=S Stretching: A strong band around 1320-1350 cm⁻¹ is characteristic of the thiourea C=S bond.[2]

-

C-N Stretching: Bands in the 1400-1500 cm⁻¹ region.

-

Aromatic C-H and C=C: Signals in the 3000-3100 cm⁻¹ and 1550-1600 cm⁻¹ regions, respectively.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is dominated by the thiocarbonyl group and the adjacent nitrogen atoms.

-

Stability: The compound is a stable solid at room temperature. However, upon heating to decomposition, it is expected to release highly toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[7][8]

-

Reactivity:

-

Nucleophilicity: The sulfur atom is a soft nucleophile, capable of reacting with soft electrophiles like alkyl halides to form isothiouronium salts. The nitrogen atoms are also nucleophilic.

-

Cyclization Reactions: Thioureas are cornerstone building blocks for synthesizing heterocyclic compounds like thiazoles and pyrimidines. For instance, reaction with α-haloketones can lead to the formation of aminothiazole rings.

-

Dehydrosulfurization: The C=S bond can be converted to a C=N bond using reagents like dicyclohexylcarbodiimide (DCC) or iodine, a key step in forming carbodiimides or guanidines.[6]

-

-

Incompatibilities: As an organosulfide, it is incompatible with strong oxidizing agents (peroxides, nitrates), strong acids, and strong bases.[7][9] Reaction with acids may liberate toxic hydrogen sulfide gas.

Molecular Reactivity Diagram

Caption: Key nucleophilic and electrophilic sites on the molecule.

Section 5: Potential Biological Activities and Research Applications

While specific bioactivity data for this compound is limited, the structural motifs present suggest several avenues for investigation.

-

Antifungal/Herbicidal Agent: The trichlorophenyl group is a known toxophore in many pesticides. Research on related N-(2,4,5-trichlorophenyl)sulfonamides has demonstrated excellent activity against the fungus Botrytis cinerea.[3] This suggests that the title compound could serve as a valuable lead structure or intermediate for novel agrochemicals.

-

Anticancer and Antimicrobial Research: Phenylthiourea derivatives are widely studied for their therapeutic potential. The ability of the thiourea moiety to coordinate with metal ions is crucial for the mechanism of action of several metalloenzymes, making these compounds interesting as potential enzyme inhibitors.[1]

-

Synthetic Intermediate: As discussed in the reactivity section, this compound is an excellent precursor for the synthesis of more complex heterocyclic systems that are frequently screened in drug discovery programs.[6]

Section 6: Safety, Handling, and Disposal

This compound is classified as a hazardous substance and requires strict handling protocols.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.[10]

-

Acute Toxicity, Dermal (Category 3) - H311: Toxic in contact with skin.[10]

-

Acute Toxicity, Inhalation (Category 3) - H331: Toxic if inhaled.[10]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[10]

-

Eye Irritation (Category 2) - H319: Causes serious eye irritation.[10]

-

-

Handling Protocol:

-

Work in a well-ventilated chemical fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]

-

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing in a closed container).

-

-

Storage:

-

Spill & Disposal:

-

In case of a spill, evacuate the area. Collect the spilled solid using a non-sparking scoop and place it in a sealed container for disposal.[9] Do not flush to the sewer.

-

Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10] This compound is related to other chlorophenyl thioureas which are listed as acute hazardous wastes (P-list) by the EPA under certain conditions.[12][13]

-

References

-

Hazard Summary: Thiourea, (2-Chlorophenyl). New Jersey Department of Health. [Link]

-

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. [Link]

-

N-(2-Chlorophenyl)thiourea | C7H7ClN2S. PubChem. [Link]

-

Thiourea, (2-chlorophenyl)-. NIST WebBook. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [Link]

-

1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. ResearchGate. [Link]

-

Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. [Link]

-

1-(2-chlorophenyl)-2-thiourea (C7H7ClN2S). PubChemLite. [Link]

-

Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 90617-76-8 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides [mdpi.com]

- 7. 1-(2-Chlorophenyl)-2-thiourea | 5344-82-1 [chemicalbook.com]

- 8. THIOUREA, (2-CHLOROPHENYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. N-(2-Chlorophenyl)thiourea | C7H7ClN2S | CID 737139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

A Technical Guide to the Molecular Structure and Predicted Properties of 1-(2,4,5-Trichlorophenyl)-2-thiourea

Abstract

This technical guide offers a comprehensive analysis of the molecular structure, physicochemical properties, and potential biological significance of 1-(2,4,5-Trichlorophenyl)-2-thiourea. As specific experimental data for this compound is limited in public literature, this document leverages a predictive and comparative approach. By examining the well-established chemistry of the thiourea scaffold, the influence of polychlorination on aromatic systems, and data from closely related analogs, we construct a detailed theoretical profile of the title compound. This guide is intended for researchers in medicinal chemistry, drug discovery, and materials science, providing a foundational understanding of its synthesis, characterization, structural features, and potential as a basis for future empirical investigation.

Section 1: Introduction to Aryl Thiourea Derivatives

Thiourea derivatives represent a privileged class of compounds in medicinal chemistry, recognized for their broad and potent biological activities.[1] The N-C(=S)-N scaffold is a versatile pharmacophore capable of engaging in numerous intermolecular interactions, most notably hydrogen bonding, which is critical for molecular recognition at biological targets.[2] The diverse therapeutic applications of thioureas include anticancer, antimicrobial, antiviral, and antithyroid agents.[1][3]

The incorporation of halogen atoms into drug candidates is a time-tested strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[4] Halogenation, particularly chlorination, can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[5] The introduction of a trichlorophenyl moiety to the thiourea core, as in this compound, is expected to significantly influence its electronic profile, lipophilicity, and potential for specific interactions like halogen bonding, making it a compelling candidate for further study.[6]

Section 2: Physicochemical and Structural Properties

The molecular architecture of this compound is defined by three key features: the thiourea backbone, the terminal primary amine, and the heavily substituted aromatic ring.

Key Structural Features:

-

Thiourea Core: This planar moiety contains two N-H groups, which are excellent hydrogen bond donors, and a thiocarbonyl sulfur atom (S), which is a competent hydrogen bond acceptor. The C=S bond is significantly longer than a C=O bond, and the surrounding geometry allows for diverse binding modes.

-

2,4,5-Trichlorophenyl Ring: The three chlorine atoms are strong electron-withdrawing groups, which decrease the electron density of the phenyl ring and influence the acidity of the adjacent N-H proton. Their positions create a distinct electronic and steric profile that can govern selectivity for biological targets.

-

Tautomerism: Like other thioureas, this compound can exist in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms, although the thione form is overwhelmingly favored in the solid state and in most solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90617-76-8 | Chemical Abstracts Service |

| Molecular Formula | C₇H₅Cl₃N₂S | --- |

| Molecular Weight | 255.55 g/mol | Calculated |

| Melting Point | 178-180 °C | Vendor Data |

| Calculated LogP | 3.30 | ChemScene |

| Topological Polar Surface Area | 38.05 Ų | ChemScene |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 1 (S atom) | Calculated |

| Rotatable Bonds | 1 | Calculated |

Predicted Spectroscopic Signatures

While experimental spectra are not available, the key features can be predicted based on known data for analogous compounds.[7][8]

-

¹H-NMR (in DMSO-d₆): Three distinct signals would be expected in the aromatic region (likely between δ 7.5-8.0 ppm) for the two non-equivalent aromatic protons. Three separate signals corresponding to the N-H protons (one for the aryl-NH and two for the -NH₂) would be expected at lower field (δ 8.5-10.0 ppm), which would be exchangeable with D₂O.

-

¹³C-NMR (in DMSO-d₆): A signal for the thiocarbonyl carbon (C=S) would be prominent around δ 180-185 ppm. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents.

-

FT-IR (ATR): Key vibrational bands would include N-H stretching in the 3100-3400 cm⁻¹ region. A strong C=S stretching vibration would be observed between 1250-1350 cm⁻¹ and 840-860 cm⁻¹.[8] C-Cl stretching bands would appear in the fingerprint region below 800 cm⁻¹.

Section 3: Synthesis and Characterization Workflow

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. A reliable and common method involves the reaction of a corresponding aniline with a source of thiocyanate.[9][10]

Proposed Synthetic Pathway

The most direct synthesis of this compound proceeds from 2,4,5-trichloroaniline. The aniline is first converted to its hydrochloride salt, which then reacts with an inorganic thiocyanate, such as ammonium thiocyanate, in a heated aqueous solution. This reaction forms the target thiourea via an in situ generated isothiocyanate intermediate.

Detailed Experimental Protocol (Hypothetical)

Self-Validation: This protocol includes integrated checkpoints (e.g., TLC, melting point) to validate the successful progression of the reaction and the purity of the final product.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,5-trichloroaniline (0.1 mol).

-

Salt Formation: Slowly add concentrated hydrochloric acid (9 mL) and distilled water (25 mL). Warm the mixture gently (60-70°C) with stirring for 1 hour to ensure complete formation of the aniline hydrochloride salt.[10]

-

Reaction: To the warm solution, add a solution of ammonium thiocyanate (0.1 mol) dissolved in a minimal amount of water.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 Chloroform:Ethyl Acetate solvent system. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.

-

Final Product: Recrystallize the crude product from boiling ethanol to yield pure this compound as a crystalline solid. Dry the product under vacuum.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point (expected: 178-180°C) and obtaining FT-IR, ¹H-NMR, and Mass Spectrometry data.

Section 4: Predicted Molecular Interactions and Biological Potential

The structural features of this compound suggest a strong potential for engaging in specific intermolecular interactions that are key to biological activity.

Molecular Interaction Potential

The molecule possesses both hydrogen bond donors (the two N-H groups) and a hydrogen bond acceptor (the sulfur atom). The high lipophilicity conferred by the trichlorophenyl ring (Calculated LogP ≈ 3.30) suggests good potential for crossing cellular membranes. Furthermore, the electron-deficient regions on the chlorine atoms (σ-holes) may allow for halogen bonding with electron-rich residues like carbonyl oxygens in a protein binding pocket, an interaction increasingly recognized as crucial in drug design.[6][11]

Hypothesized Biological Activity

Given the extensive literature on related compounds, this compound is a promising candidate for several biological activities:

-

Anticancer Activity: Many substituted aryl thiourea derivatives exhibit potent cytotoxicity against various cancer cell lines.[1][12][13] Their mechanisms often involve the inhibition of critical enzymes like protein tyrosine kinases or the induction of apoptosis.[2][12] The specific 2,4,5-trichloro substitution pattern may confer selectivity and potency against certain cancer types.

-

Antimicrobial Activity: The thiourea scaffold is present in numerous antibacterial and antifungal agents.[14] Halogenated derivatives, in particular, have shown efficacy against both Gram-positive and Gram-negative bacteria. The compound could potentially act by disrupting cell wall synthesis or inhibiting essential metabolic enzymes.

Section 5: Conclusion

This compound is a molecule with significant, albeit largely unexplored, potential. This guide has synthesized a predictive profile based on established chemical principles and data from analogous structures. Its key features—a rigid, lipophilic, and electron-poor aromatic ring coupled with a flexible, hydrogen-bonding thiourea core—make it a compelling scaffold for drug discovery. The proposed synthetic route is robust and high-yielding, allowing for straightforward access to the material for empirical studies. Future research should focus on the experimental validation of its structure, followed by systematic screening for anticancer and antimicrobial activities to unlock its full therapeutic potential.

References

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available at: [Link]

-

Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Medicinal Chemistry, 17(14), 1428-1445. Available at: [Link]

-

Zayed, M. F., et al. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. IntechOpen. Available at: [Link]

-

Lin, C. Y., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1133-1138. Available at: [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]

-

Li, G. P., et al. (2013). Crystal Structure and Properties of N-Phenyl-N'-(2-nitrobenzoyl)thiourea. Asian Journal of Chemistry, 25(1), 549-552. Available at: [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects (2025). YouTube. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 384-406. Available at: [Link]

-

De Winter, H., et al. (2018). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 52-57. Available at: [Link]

-

Ibrahim, M. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(16), 2899. Available at: [Link]

-

De Winter, H., et al. (2018). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. ResearchGate. Available at: [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. (2025). Available at: [Link]

-

Al-Hussain, S. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6398. Available at: [Link]

-

Abbas, S. Y., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. Available at: [Link]

-

El-Gahami, M. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemistry and Applied Chemical Engineering. Available at: [Link]

-

Mishra, A. P., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 174-179. Available at: [Link]

-

Wankhede, N. S., et al. (2012). Application of green solvent in synthesis of thiophenytoins using aryl thioureas. Der Pharma Chemica, 4(2), 795-799. Available at: [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. (2018). Available at: [Link]

-

Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1713-1722. Available at: [Link]

-

Barolo, C., et al. (2002). “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. The Journal of Organic Chemistry, 67(20), 7131-7134. Available at: [Link]

-

Gendek, T., et al. (2015). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society. Available at: [Link]

-

Frey, J. A., et al. (2020). Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation. Chemistry – A European Journal, 26(48), 10927-10933. Available at: [Link]

-

Olar, R., et al. (2012). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 17(5), 5591-5604. Available at: [Link]

-

Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8780. Available at: [Link]

-

Wang, B., et al. (2018). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Molecules, 23(11), 2911. Available at: [Link]

-

Janecka, A., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(17), 4001. Available at: [Link]

-

Mathur, N., et al. (2018). Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. Current Organocatalysis, 5(2), 125-131. Available at: [Link]

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. ijcrt.org [ijcrt.org]

- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4,5-Trichlorophenyl)-2-thiourea

Introduction

Thiourea derivatives are a versatile class of organosulfur compounds that have garnered significant attention across the chemical sciences.[1] Their unique structural motif, featuring a thiocarbonyl group flanked by amino functionalities, allows for diverse applications, acting as crucial intermediates in organic synthesis, ligands in coordination chemistry, and scaffolds in the development of biologically active agents.[1][2] The hydrogen-bonding capabilities and the electronic properties of the thiourea moiety contribute to their wide-ranging utility in areas from organocatalysis to medicinal chemistry, where they have been incorporated into compounds exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, highly functionalized derivative: 1-(2,4,5-Trichlorophenyl)-2-thiourea . The strategic placement of three chlorine atoms on the phenyl ring significantly modulates the electronic and lipophilic properties of the molecule, making it an intriguing candidate for further chemical exploration and biological screening. We will delve into a reliable synthetic protocol, explaining the rationale behind the chosen methodology, and detail a multi-faceted analytical approach to ensure the structural integrity and purity of the final compound.

Part 1: Synthesis of this compound

Core Synthetic Strategy: The Isothiocyanate Route

The most direct and widely employed method for the preparation of N,N'-disubstituted unsymmetrical thioureas is the nucleophilic addition of a primary amine to an isothiocyanate.[3][4] This approach is favored for its operational simplicity, high efficiency, and the commercial availability of a vast array of starting materials.[3][5] The reaction is typically clean and proceeds in high yield, making it an ideal choice for both laboratory-scale synthesis and potential scale-up operations.

The synthesis of this compound is achieved by reacting 2,4,5-trichloroaniline with an in-situ generated isothiocyanate. The overall reaction is depicted below:

Caption: Synthetic pathway for this compound.

Causality in Experimental Design

-

Choice of Amine Precursor : 2,4,5-Trichloroaniline is the logical starting material as it provides the required substituted aromatic framework. The electron-withdrawing nature of the three chlorine atoms slightly deactivates the amino group, but it remains sufficiently nucleophilic to react with the highly electrophilic isothiocyanate carbon.

-

Generation of the Electrophile : While pre-synthesized 2,4,5-trichlorophenyl isothiocyanate could be used, an operationally simpler method involves the in-situ generation of isothiocyanic acid (HNCS) from a salt like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in the presence of an acid, such as hydrochloric acid. This intermediate is then readily attacked by the amine.

-

Solvent Selection : Acetone is an excellent solvent for this transformation. It effectively dissolves the aromatic amine and the thiocyanate salt, is relatively inert under the reaction conditions, and its boiling point allows for gentle reflux to facilitate the reaction without requiring high temperatures that could lead to side products.

-

Reaction Conditions : The reaction is typically conducted under reflux to ensure a sufficient reaction rate. The nucleophilic addition is generally complete within a few hours. Monitoring by Thin Layer Chromatography (TLC) is a reliable method to track the consumption of the starting amine.

Detailed Experimental Protocol

Materials:

-

2,4,5-Trichloroaniline (1.0 eq)

-

Ammonium thiocyanate (1.2 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Acetone

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trichloroaniline (1.0 eq) and acetone. Stir until the amine is fully dissolved.

-

In a separate beaker, dissolve ammonium thiocyanate (1.2 eq) in a minimal amount of water and add it to the reaction flask.

-

Add a few drops of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 3-4 hours. Monitor the reaction's progress by TLC, observing the disappearance of the 2,4,5-trichloroaniline spot.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing cold deionized water while stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with deionized water to remove any unreacted thiocyanate salts and other water-soluble impurities.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Dry the purified crystals under vacuum. The final product should be a stable, crystalline solid.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system for structural elucidation.

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a powerful tool for identifying the key functional groups present in the molecule.[6][7] The spectrum of this compound is expected to show characteristic absorption bands.

-

N-H Stretching: Vibrations for the N-H bonds in the thiourea moiety typically appear as one or two bands in the region of 3100-3400 cm⁻¹.[6]

-

Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹.

-

Thiocarbonyl (C=S) Stretching: The C=S bond vibration is a key indicator and usually appears in the region of 1050-1250 cm⁻¹, often coupled with C-N stretching.[7][8]

-

C-N Stretching: Strong absorptions corresponding to C-N bonds are expected around 1400-1500 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of C-Cl bonds.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9]

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum should reveal:

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two non-equivalent protons on the trichlorophenyl ring.

-

N-H Protons: Two distinct, often broad, signals in the downfield region (typically δ 8.0-10.0 ppm). One signal corresponds to the -NH- proton adjacent to the aromatic ring, and the other to the terminal -NH₂ protons.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show:

-

Thiocarbonyl Carbon (C=S): A characteristic signal in the highly deshielded region, typically around δ 180-185 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbons bearing chlorine atoms will be shifted downfield, while the others will appear in the typical aromatic region (δ 120-140 ppm).

-

C. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.[10][11]

-

Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular formula C₇H₅Cl₃N₂S. The calculated monoisotopic mass is approximately 253.92 g/mol .[12]

-

Isotopic Pattern: A crucial piece of evidence will be the characteristic isotopic cluster for a molecule containing three chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive pattern of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing unambiguous confirmation of the three chlorine atoms.

-

Fragmentation: Common fragmentation pathways for thioureas may involve cleavage of the C-N bonds or loss of small molecules like H₂S.[11][13]

Physical Properties

-

Appearance: Purified this compound is expected to be a white to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. This value should be determined using a calibrated melting point apparatus.

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| FTIR | N-H Stretch | 3100-3400 cm⁻¹ |

| C=S Stretch | 1050-1250 cm⁻¹ | |

| C-N Stretch | 1400-1500 cm⁻¹ | |

| ¹H NMR | Aromatic H | ~ δ 7.0-8.5 ppm (2 singlets) |

| N-H Protons | ~ δ 8.0-10.0 ppm (2 broad signals) | |

| ¹³C NMR | C=S Carbon | ~ δ 180-185 ppm |

| Aromatic C | ~ δ 120-140 ppm | |

| Mass Spec. | Molecular Ion (m/z) | ~254 (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S) |

| Key Feature | Characteristic isotopic cluster for 3 Cl atoms | |

| Physical | Melting Point | Sharp, defined range |

| Appearance | White to off-white crystalline solid |

Part 3: Potential Applications & Safety Considerations

Thiourea derivatives are well-established as biologically active compounds.[2] Specifically, halogenated phenyl thioureas have been investigated for a range of activities. While specific data for this compound is limited in readily available literature, related structures have shown promise. For instance, various substituted urea and thiourea derivatives containing 1,2,4-triazole moieties have demonstrated antifungal and larvicidal activity.[14] Furthermore, N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have been synthesized and shown to possess excellent fungicidal activity against Botrytis cinerea.[15] This suggests that the 2,4,5-trichlorophenyl scaffold is a viable pharmacophore for agrochemical and potentially pharmaceutical applications.

Safety and Handling:

-

This compound should be handled with appropriate care in a well-ventilated fume hood.

-

As with many chlorinated aromatic compounds and thiourea derivatives, it should be considered potentially toxic.[16]

-

Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard laboratory safety protocols.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of this compound via the reaction of 2,4,5-trichloroaniline with an in-situ generated isothiocyanate. The rationale for the chosen experimental design has been explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive suite of analytical techniques, including FTIR, NMR, and mass spectrometry, has been outlined to ensure rigorous and unambiguous characterization of the final product. The structural features of this compound, particularly the trichlorinated phenyl ring, make it a valuable building block for further investigation in medicinal chemistry, agrochemical research, and materials science.

References

- Scattolin, T., Klein, A., & Schoenebeck, F. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters - ACS Publications.

- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.

- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.

- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.

- Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (n.d.). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society.

- PubMed. (2008, May). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes.

- Taylor & Francis Online. (2023, March 23). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia.

- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.

- (n.d.). Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co.

- Sigma-Aldrich. (n.d.). Infrared spectra of new Re(III) complexes with thiourea derivatives.

- Jetir.Org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates.

- ResearchGate. (n.d.). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates.

- ChemicalBook. (n.d.). 1-(2-Chlorophenyl)-2-thiourea.

- MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.

- ResearchGate. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.

- ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives.

- ResearchGate. (n.d.). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.

- PubChemLite. (n.d.). N-(2,4,6-trichlorophenyl)thiourea (C7H5Cl3N2S).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chemrevlett.com [chemrevlett.com]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. PubChemLite - N-(2,4,6-trichlorophenyl)thiourea (C7H5Cl3N2S) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1-(2-Chlorophenyl)-2-thiourea | 5344-82-1 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1-(2,4,5-Trichlorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the landscape of drug discovery and development, the journey from a synthesized molecule to a viable therapeutic candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, the melting point and solubility profile are paramount, serving as critical indicators of a compound's purity, stability, and potential bioavailability. This guide provides an in-depth examination of the physical properties of 1-(2,4,5-Trichlorophenyl)-2-thiourea, a molecule of interest within the broader class of thiourea derivatives known for their diverse biological activities. As a Senior Application Scientist, this document is structured not merely as a data sheet, but as a comprehensive technical resource, elucidating the causality behind experimental methodologies and the implications of the resulting data for research and development.

Melting Point: A Sentinel of Purity and Molecular Integrity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. It is a highly sensitive and reliable indicator of purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often ≤1°C), whereas the presence of impurities leads to a depression and broadening of this range.

Reported Melting Point

For this compound (CAS No. 90617-76-8), the experimentally determined melting point is a key specification for its identification and quality control.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| This compound | 90617-76-8 | C₇H₅Cl₃N₂S | 255.55 g/mol | 178 - 180[1] |

The Scientific Rationale: Why Melting Point Matters in Drug Development

The melting point is more than a simple physical constant; it provides crucial insights into the compound's solid-state properties, which directly influence downstream processes. A high melting point often correlates with strong intermolecular forces within the crystal lattice, which can, in turn, affect solubility and dissolution rate. In early drug discovery, the melting point, being one of the first and more reliable physical properties measured, can be advantageously used as a guide. There is an established relationship where lower melting compounds are generally more likely to be well absorbed than higher melting compounds for any given dose, particularly for poorly soluble drugs.

Self-Validating Protocol for Melting Point Determination

To ensure the accuracy and reproducibility of melting point data, a rigorous and self-validating experimental protocol is essential. The capillary method using a digital melting point apparatus is the standard and preferred technique.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the sample down[1][2].

-

-

Initial Rapid Determination (Scouting):

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range. This step is crucial for efficiency and prevents overshooting the melting point in subsequent, more precise measurements.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the scouting run.

-

Insert a new capillary tube with the sample.

-

Set a slow heating rate, typically 1-2°C per minute, starting approximately 15°C below the expected melting point. A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2[1].

-

Repeat the precise determination at least twice with fresh samples to ensure consistency. The results should be within a narrow margin of error.

-

Workflow for Accurate Melting Point Determination

Caption: A validated workflow for determining the melting point of a crystalline solid.

Solubility Profile: The Gateway to Bioavailability

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and challenging formulation development. The structure of this compound, with its trichlorinated phenyl ring, suggests significant hydrophobicity. A calculated octanol-water partition coefficient (LogP) of 3.3023 further indicates a preference for lipidic environments over aqueous ones, predicting low water solubility[3].

Qualitative and Predicted Solubility

| Solvent Type | Predicted Solubility | Rationale & Supporting Evidence |

| Aqueous Media (e.g., Water, Buffers) | Very Low / Sparingly Soluble | The molecule's high hydrophobicity, driven by the trichlorophenyl group, and a high calculated LogP value (3.3023) are strong indicators of poor aqueous solubility[3]. Structurally similar N-phenylthioureas are known to be sparingly soluble in aqueous buffers. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These are powerful organic solvents capable of disrupting the crystal lattice forces of many hydrophobic compounds. For the related N-phenylthiourea, solubility in DMSO and DMF is approximately 30 mg/mL. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Slightly to Moderately Soluble | These solvents have both hydrogen-bonding capability and a non-polar hydrocarbon portion, allowing them to dissolve a range of compounds. The parent compound, thiourea, is soluble in ethanol and methanol[4]. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Likely Insoluble to Very Slightly Soluble | Despite the hydrophobic phenyl ring, the polar thiourea group with its hydrogen bond donors will likely prevent dissolution in highly non-polar solvents. |

Authoritative Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method. This protocol provides a self-validating system to generate reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25°C or 37°C).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with the solid phase was achieved.

-

Place the container in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for physiological relevance)[3].

-

Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 48 hours, but should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the dissolved solute from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the sample using a syringe filter (e.g., 0.22 µm PVDF). Validation Step: It is crucial to check for any potential adsorption of the compound onto the filter material by analyzing the concentration of a known standard solution before and after filtration.

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with an appropriate solvent to fall within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in at least triplicate for statistical validity.

-

Diagram of the Shake-Flask Solubility Protocol

Caption: Standard operating procedure for thermodynamic solubility determination.

Conclusion

The physical properties of this compound, specifically its melting point of 178-180°C and its predicted low aqueous solubility, are foundational data points for any research or development program involving this compound. The melting point serves as a reliable benchmark for purity and identity, while its solubility profile is a critical determinant of its formulation strategy and ultimate biological performance. By employing the rigorous, self-validating protocols detailed in this guide, researchers can ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making and advancing the scientific integrity of their work.

References

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). Thiourea Solubility. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Jain, N., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 43-47. Retrieved from [Link]

Sources

Trichlorophenyl Thioureas: A Technical Guide to Their Discovery, History, and Synthetic Evolution

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of trichlorophenyl thioureas. This class of organosulfur compounds has garnered significant interest within the scientific community due to its remarkable structural versatility and broad spectrum of biological activities. Initially investigated for applications in agriculture, their journey has expanded into the realm of medicinal chemistry, with profound implications for the development of novel therapeutic agents. We will delve into the foundational synthetic methodologies, the chronological discovery of their diverse biological roles—from herbicides to potent anticancer agents—and the intricate mechanisms of action that underpin their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust technical foundation to support and inspire future research.

The Genesis of a Privileged Scaffold: Early History and Discovery

The story of trichlorophenyl thioureas is intrinsically linked to the broader history of thiourea chemistry. Thiourea [SC(NH₂)₂], an analogue of urea where the oxygen atom is replaced by sulfur, was first synthesized in 1873.[1] Its unique chemical properties, stemming from the thiocarbonyl group, made it a valuable reagent in organic synthesis, particularly as a precursor for building heterocyclic compounds like aminothiazoles and pyrimidines.[2]

The journey towards substituted phenylthioureas began as chemists explored the reactivity of the thiourea backbone. The synthesis of N-aryl thioureas opened a new chapter, allowing for the modulation of the molecule's electronic and steric properties. The introduction of halogen substituents, particularly chlorine, onto the phenyl ring was a pivotal step. Chlorine atoms significantly alter the lipophilicity and electronic nature of the aromatic ring, which was found to enhance biological activity.[3] While the precise first synthesis of a trichlorophenyl thiourea is not easily pinpointed to a single seminal event, the development of synthetic routes in the mid-20th century for creating aryl isothiocyanates and their subsequent reaction with amines laid the groundwork for the systematic creation and investigation of these compounds. Early interest was largely driven by the agrochemical industry, with compounds like N-(2-chlorophenyl)thiourea being investigated for their herbicidal properties.[3][4]

Synthetic Methodologies: From Conventional to Contemporary

The synthesis of trichlorophenyl thioureas relies on a robust and versatile chemical reaction: the addition of an amine to an isothiocyanate. The causality behind this experimental choice is the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S), making it an excellent target for nucleophilic attack by the lone pair of electrons on a primary or secondary amine.

Foundational Synthetic Pathway

The most common and direct method involves the reaction of a trichloroaniline with a source of thiocyanate, which generates a trichlorophenyl isothiocyanate in situ or as an isolated intermediate. This intermediate then readily reacts with an amine to yield the target N,N'-disubstituted thiourea.

Caption: General synthesis of N,N'-disubstituted trichlorophenyl thioureas.

Modern Advancements: Microwave-Assisted Synthesis

To improve reaction efficiency, modern organic synthesis has embraced enabling technologies. Microwave-assisted synthesis has proven particularly effective for producing thiourea derivatives.[5][6] The rationale for this choice is based on the ability of microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times (from hours to minutes) and an increase in product yields compared to conventional heating methods.[5][6] This high-speed heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture.

Experimental Protocol: Microwave Synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea

This protocol is adapted from methodologies described for the synthesis of related aryl thioureas and serves as a representative example.[5][7]

Self-Validation System: The integrity of this protocol is validated by the characterization of the final product using multiple analytical techniques (Melting Point, FT-IR, NMR), ensuring the identity and purity of the synthesized compound.

Step-by-Step Methodology:

-

Preparation of Benzoyl Isothiocyanate:

-

Dissolve ammonium thiocyanate (0.1 mol) in 50 mL of acetone.

-

In a separate three-neck flask, add benzoyl chloride (0.1 mol).

-

Add the ammonium thiocyanate solution dropwise to the benzoyl chloride with continuous stirring.

-

Reflux the mixture for 15-20 minutes until a reddish-orange solution containing benzoyl isothiocyanate is formed.

-

-

Synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT):

-

Dissolve p-chloroaniline (0.1 mol) in 25 mL of acetone.

-

Add the p-chloroaniline solution to the freshly prepared benzoyl isothiocyanate solution.

-

Transfer the reaction mixture to a vessel suitable for microwave irradiation.

-

Irradiate the mixture in a microwave oven for 3-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into cold water to precipitate the product.

-

-

Purification and Characterization:

-

Filter the precipitate, wash with ethanol and then acetone.

-

Recrystallize the crude product from ethanol to obtain pure PCBT.

-

Dry the purified product over anhydrous CaCl₂ in a desiccator.

-

Characterize the final compound by determining its melting point and analyzing its structure using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[5] The expected FT-IR spectrum would show characteristic bands for N-H, C=O, C-N, and C=S vibrations.[5]

-

A Chronology of Biological Activity Discovery

The exploration of trichlorophenyl thioureas has unveiled a wide array of biological activities, transitioning from agricultural applications to promising therapeutic uses.

Herbicidal and Agricultural Roots

Initial large-scale screening of thiourea derivatives focused on their potential in agriculture.[8] Compounds containing a 4-chloro-2-fluoro-5-propargyloxyphenyl moiety, for instance, were synthesized and tested for their herbicidal activity against common weeds like barnyard grass.[9] The mechanism often involves the disruption of essential biological processes in plants, such as chlorophyll biosynthesis.[10] This herbicidal potential is linked to the increased hydrophobic character conferred by the halogenated phenyl ring, which enhances penetration into plant tissues.[3]

Antimicrobial and Antifungal Activity

A significant body of research has established the potent antimicrobial activity of thiourea derivatives.[11] The presence of halogen substituents on the phenyl ring is often crucial for this activity.[12] For example, 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)-thiourea demonstrated significant antifungal activity against plant pathogens.[13] The efficacy of these compounds is generally greater against Gram-positive bacteria than Gram-negative bacteria and they often exhibit strong anti-yeast activity.[11] This difference is attributed to the structural variations in the cell walls of these microorganisms.[11]

The Emergence of Anticancer Potential

More recently, the focus has shifted towards the cytotoxic and anticancer properties of trichlorophenyl thioureas. These compounds have demonstrated potent activity against a range of human cancer cell lines, including colon, prostate, breast, and lung cancer.[14][15][16]

-

Colon and Prostate Cancer: Derivatives with 3,4-dichloro and 4-trifluoromethylphenyl substituents have shown high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values in the low micromolar range (1.5 to 8.9 µM).[14]

-

Broad-Spectrum Activity: Certain bis-thiourea derivatives containing 3,5-di(trifluoromethyl)phenyl moieties displayed a diverse and potent range of anticancer activities across multiple cell lines, in some cases exceeding the potency of the reference drug etoposide.[16][17]

The following table summarizes representative cytotoxic activity data for selected thiourea derivatives.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Mono-thiourea with 3,5-diCF₃Ph | MOLT-3 (Leukemia) | 5.07 | [16] |

| Mono-thiourea with 3,5-diCF₃Ph | HepG2 (Liver) | 16.28 | [16] |

| meta-bis-thiourea with 4-CF₃Ph | HuCCA-1 (Bile Duct) | 14.47 | [16][17] |

| meta-bis-thiourea with 3,5-diCF₃Ph | HepG2 (Liver) | ~1.50-16.67 | [16][17] |

| 1-(3-(Trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)thiourea | SW620 (Colon) | ~1.5-8.9 | [14][15] |

Unraveling the Mechanisms of Action

The diverse biological effects of trichlorophenyl thioureas stem from their ability to interact with multiple biological targets, primarily through enzyme inhibition and the modulation of critical cellular signaling pathways.[18]

Enzyme Inhibition

The thiourea scaffold is a versatile pharmacophore capable of inhibiting a wide range of enzymes. The sulfur atom of the thiocarbonyl group can coordinate with metal ions in the active sites of metalloenzymes, while the N-H groups act as hydrogen bond donors, stabilizing the ligand-enzyme complex.[1][18] Molecular docking studies have been crucial in visualizing these interactions and explaining the structure-activity relationships observed.[12]

Caption: A typical workflow for the discovery and optimization of thiourea-based inhibitors.

Modulation of Signaling Pathways

In cancer therapy, the efficacy of these compounds is often linked to their ability to interfere with key signaling pathways that control cell proliferation, survival, and apoptosis.

-

IGF-1R/STAT3 Pathway: A diarylamine compound, 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), which shares structural similarities with the thiourea class, was identified as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[19] By inhibiting IGF-1R, it suppresses the downstream activation (phosphorylation) of the STAT3 transcription factor, a key protein involved in cell survival and proliferation. This disruption leads to cell cycle arrest and apoptosis in bladder cancer cells.[19]

-

Wnt/β-catenin Pathway: Other halogenated phenylthiourea derivatives have been reported to suppress the proliferation of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and migration.[15]

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. N-(2-Chlorophenyl)thiourea | C7H7ClN2S | CID 737139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Chlorophenyl)thiourea - Wikipedia [en.wikipedia.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Herbicidal Activity of New 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile, Exerts Anti-bladder Activities through IGF-1R/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Blueprint for Advancing 1-(2,4,5-Trichlorophenyl)-2-thiourea in Drug Discovery

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry.[1] Their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, has made them a focal point of intensive research.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure, which allows for diverse interactions with biological targets.[3] The core thiourea motif (–NHCSNH–) is a key pharmacophore, capable of forming multiple hydrogen bonds and coordinating with metal ions, which underpins its wide-ranging biological effects.[2][3]

The subject of this guide, 1-(2,4,5-Trichlorophenyl)-2-thiourea, is a member of this promising family. The presence of a trichlorinated phenyl ring is anticipated to significantly modulate its electronic and lipophilic properties, potentially enhancing its bioactivity and target specificity. Understanding the nuanced relationship between the structure of this molecule and its function is paramount for its development as a therapeutic agent. Theoretical and computational studies offer a powerful, resource-efficient avenue to elucidate these relationships, providing invaluable insights to guide further experimental work.

This technical guide will provide a comprehensive overview of the theoretical approaches that can be applied to characterize this compound. We will delve into the application of quantum chemical calculations to understand its electronic properties, molecular docking to predict its interactions with potential biological targets, and Quantitative Structure-Activity Relationship (QSAR) studies to correlate its structural features with its biological activities.

Molecular Structure and Conformation: Insights from Crystallography

For this compound, it is reasonable to hypothesize a similar planar thiourea core with the trichlorophenyl ring likely adopting a specific dihedral angle relative to this plane to minimize steric hindrance. The presence of N-H protons and the sulfur atom provides the capacity for both hydrogen bond donation and acceptance, which will be crucial for its biological interactions.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for probing the fundamental electronic properties of a molecule, offering insights that are often difficult to obtain through experimental means alone.[5] Density Functional Theory (DFT) is a widely used method for such investigations, providing a good balance between computational cost and accuracy.[5]

Methodology for Quantum Chemical Calculations

A typical workflow for performing quantum chemical calculations on this compound would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, typically using a functional like B3LYP with a basis set such as 6-311+G**.[5]

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Calculation of Molecular Properties: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting sites of intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

-

Anticipated Insights for this compound

For this compound, we would expect the MEP to show negative potential around the sulfur atom and the chlorine atoms, indicating their nucleophilic character. The N-H protons would exhibit a positive potential, highlighting their role as hydrogen bond donors. The HOMO is likely to be localized on the thiourea moiety, particularly the sulfur atom, while the LUMO may be distributed over the trichlorophenyl ring.

The following diagram illustrates a general workflow for quantum chemical calculations:

Caption: A typical workflow for quantum chemical calculations.

Molecular Docking: Predicting Biological Targets and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[6][7]

Experimental Protocol for Molecular Docking

-

Preparation of the Ligand: The 3D structure of this compound, obtained from geometry optimization, is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Selection and Preparation of the Receptor: A target protein is selected based on the known biological activities of thiourea derivatives (e.g., kinases, enzymes involved in microbial metabolism). The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm scores different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

The following diagram illustrates the general process of molecular docking:

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR): Linking Molecular Properties to Biological Activity

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[8][9] A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.[8]

QSAR Modeling Workflow

-

Data Collection: A dataset of thiourea derivatives with their experimentally determined biological activities (e.g., IC50 values) is required.

-